dioctyl adipate chemical structure and properties
dioctyl adipate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical structure, properties, synthesis, and toxicological data of dioctyl adipate (DOA). The information is intended for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of this compound.
Chemical Structure and Identification
Dioctyl adipate, with the IUPAC name di(octyl) hexanedioate, is the diester of adipic acid and n-octanol.[1] Its chemical structure consists of a central six-carbon adipic acid backbone esterified with two octyl chains.
Chemical Formula: C₂₂H₄₂O₄[1]
CAS Number: 123-79-5[1]
Molecular Weight: 370.57 g/mol [1]
The linear formula for dioctyl adipate is (CH₂CH₂CO₂C₈H₁₇)₂.[1]
Physicochemical Properties
Dioctyl adipate is a colorless to pale yellow, oily liquid with a slight, aromatic odor. It is characterized by its low volatility and good stability to heat. A summary of its key physical and chemical properties is presented in the tables below.
Table 1: Physical Properties of Dioctyl Adipate
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow oily liquid | |
| Odor | Slight, aromatic | |
| Density | 0.924 - 0.926 g/cm³ at 20 °C | |
| Melting Point | -67 °C | |
| Boiling Point | 214 °C at 5 mmHg | |
| Flash Point | 196 °C (385 °F) | |
| Vapor Pressure | 2.5 x 10⁻⁵ mmHg at 25 °C | |
| Viscosity | 13.7 mPa·s at 20 °C | |
| Refractive Index | 1.446 - 1.448 at 25 °C |
Table 2: Solubility of Dioctyl Adipate
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | |
| Ethanol | Soluble | |
| Diethyl Ether | Soluble | |
| Acetone | Soluble | |
| Mineral Oil | Soluble |
Synthesis of Dioctyl Adipate
The primary method for synthesizing dioctyl adipate is through the direct esterification of adipic acid with n-octanol. This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product.
Experimental Protocol: Synthesis of Dioctyl Adipate
This protocol describes a general laboratory-scale synthesis of dioctyl adipate.
Materials:
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Adipic acid
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n-Octanol
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p-Toluenesulfonic acid (catalyst)
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Toluene (for azeotropic removal of water)
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5% Sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate
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Reaction flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer
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Heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine adipic acid (1.0 mole), n-octanol (2.2 moles), p-toluenesulfonic acid (0.02 moles), and toluene (150 mL).
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Esterification: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water has been collected (approximately 2.0 moles).
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Work-up:
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Cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (2 x 100 mL) to neutralize the acid catalyst, followed by brine (1 x 100 mL).
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Dry the organic layer over anhydrous magnesium sulfate.
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Purification:
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Filter the drying agent.
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Remove the toluene and excess n-octanol under reduced pressure using a rotary evaporator.
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The resulting crude dioctyl adipate can be further purified by vacuum distillation to yield a colorless, pure product.
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Synthesis Workflow Diagram
Caption: Workflow for the synthesis of dioctyl adipate.
Toxicological Profile
Dioctyl adipate is generally considered to have low acute toxicity. However, as with any chemical, appropriate safety precautions should be taken during handling.
Table 3: Acute Toxicity of Dioctyl Adipate
| Route of Exposure | Species | LD50 | Reference(s) |
| Oral | Rat | >9,100 mg/kg | |
| Dermal | Rabbit | 8,410 mg/kg |
Skin and Eye Irritation:
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Skin: Dioctyl adipate is not classified as a skin irritant.
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Eyes: It is not classified as an eye irritant.
Sensitization:
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Dioctyl adipate is not considered to be a skin sensitizer.
Chronic Toxicity:
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Some studies have suggested that prolonged or repeated exposure to high concentrations of dioctyl adipate may have effects on the liver and reproductive system.
Applications
The primary application of dioctyl adipate is as a plasticizer, particularly for polyvinyl chloride (PVC) and other polymers. Its addition imparts flexibility, especially at low temperatures, and improves the workability of the material. It is also used in synthetic rubbers, nitrocellulose, and ethyl cellulose.
Safety and Handling
Standard laboratory safety practices should be followed when handling dioctyl adipate. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area. In case of fire, use carbon dioxide, dry chemical powder, or foam for extinction.
Disclaimer: This document is intended for informational purposes only and does not constitute professional advice. Users should consult relevant safety data sheets (SDS) and other technical resources before handling or using dioctyl adipate.
